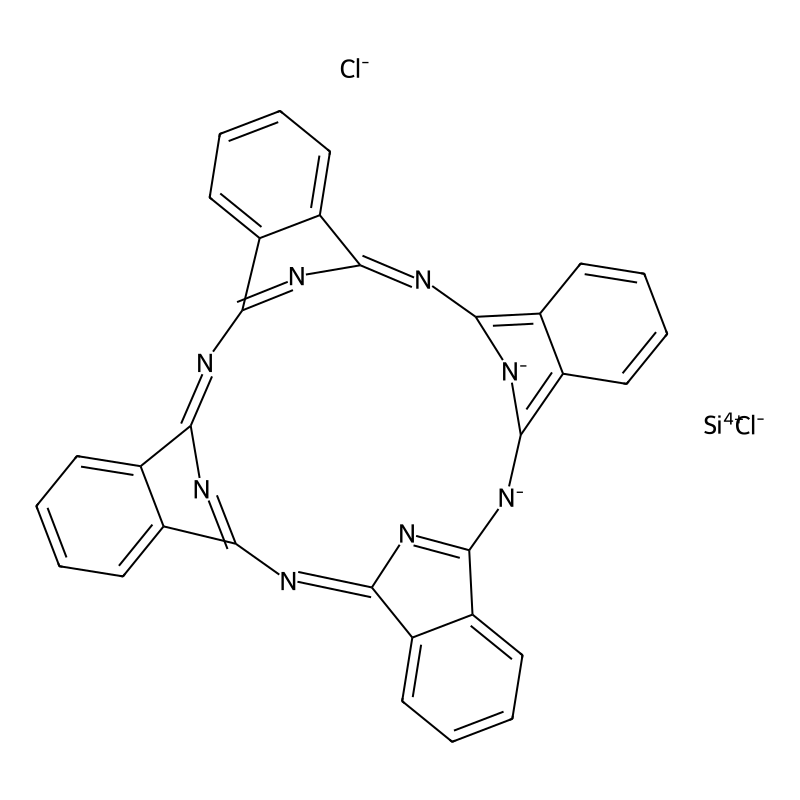Phthalocyanatodichlorosilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimicrobial Additives for Poly(lactic acid) Materials
Field: Applied Microbiology and Biotechnology
Application Summary: Poly(lactic acid)-based antimicrobial materials have received considerable attention as promising systems to control microbial growth.
Methods of Application: The development of antimicrobial PLA materials as a delivery system or coating for biomedical devices is advantageous in order to reduce possible dose-dependent side effects and limit the phenomena of antibiotic resistance.
Polylactic Acid-Based Polymers Use for Nanoparticles Synthesis and Applications
Field: Bioengineering and Biotechnology
Application Summary: Polylactic acid (PLA)-based polymers have gained a key role in the biomedical field for a wide range of applications.
Methods of Application: PLA naturally degrades in situ through a hydrolysis mechanism, eliminating the necessity of additional surgeries to remove the device.
Photodynamic Therapy
Field: Medical and Health Sciences
Application Summary: Phthalocyanines are used as photosensitizers in photodynamic therapy (PDT), a treatment for various types of cancer.
Methods of Application: The photosensitizer is administered to the patient and accumulates in cancer cells.
Solar Cells
Field: Energy and Environmental Sciences
Application Summary: Phthalocyanines are used in the manufacture of organic solar cells due to their strong absorption in the near-infrared region.
Methods of Application: Phthalocyanines are incorporated into the active layer of the solar cell, where they absorb light and generate charge carriers.
Results: Solar cells made with phthalocyanines have shown promising efficiency and stability.
Phthalocyanatodichlorosilane, also known as silicon phthalocyanine dichloride, is a chemical compound with the molecular formula and a molecular weight of 611.52 g/mol. This compound is characterized by its purple powder form and has a high sublimation point of approximately 430°C, making it thermally stable under standard conditions . Phthalocyanatodichlorosilane is notable for its unique structural properties, which include a silicon atom coordinated to a phthalocyanine ligand, featuring two chlorine atoms in axial positions.
The biological activity of phthalocyanatodichlorosilane has been explored primarily in the context of photodynamic therapy. Silicon phthalocyanines are known to exhibit significant phototoxicity upon light activation, making them potential candidates for cancer treatment. They can generate reactive oxygen species when exposed to light, which can induce cell death in targeted cancer cells . Furthermore, studies have indicated that these compounds can be utilized in drug delivery systems due to their ability to interact with biological membranes.
Several synthesis methods for phthalocyanatodichlorosilane have been reported:
- Traditional Synthesis: Involves the reaction of phthalonitrile with silicon tetrachloride in the presence of a solvent such as dry quinoline at elevated temperatures (around 200°C) to yield the dichlorosilane derivative .
- Low-Temperature Synthesis: A novel method utilizes lithium diisopropylamide as a nucleophile in tetrahydrofuran at lower temperatures to synthesize phthalocyanine derivatives more efficiently and with less energy input .
- Hydrolysis Reactions: Controlled hydrolysis reactions can also be employed to modify the compound's properties further or to create derivatives that may exhibit enhanced biological activity .
Phthalocyanatodichlorosilane has diverse applications across various fields:
- Photodynamic Therapy: Used as a photosensitizer in cancer treatment due to its ability to generate reactive oxygen species upon light activation.
- Dyes and Pigments: Employed in the production of dyes for textiles and inks due to its vibrant color and stability.
- Catalysis: Utilized in catalyzing specific
Research on interaction studies involving phthalocyanatodichlorosilane primarily focuses on its interactions with biological systems. These studies evaluate how the compound interacts with cellular components when used as a photosensitizer. The effectiveness of phthalocyanine derivatives in targeting cancer cells while minimizing damage to healthy cells is a significant area of investigation. Additionally, studies have explored its interactions with various solvents and substrates during catalytic processes .
Phthalocyanatodichlorosilane shares structural similarities with other metallophthalocyanines but exhibits unique properties due to its silicon core. Here are some similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Dichloro(phthalocyaninato)titanium(IV) | Titanium center; used in similar applications | Different metal center affects reactivity |
| Cobalt(II) phthalocyanine | Cobalt center; often used as catalysts | Exhibits different catalytic properties |
| Zinc phthalocyanine | Zinc center; widely used in photodynamic therapy | Different electronic properties influence efficacy |
| Copper(II) phthalocyanine | Copper center; known for stability | Varies in solubility and application scope |
Phthalocyanatodichlorosilane is unique due to its silicon component, which provides distinct electronic properties and stability compared to other metallophthalocyanines. Its applications in photodynamic therapy are particularly noteworthy, differentiating it from other similar compounds that may not exhibit the same level of efficacy or safety profiles in biological contexts .







